2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether
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Overview
Description
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a complex organic compound with a unique structure that combines a dichlorobenzyl group, a methyl group, and a phenylsulfanyl group attached to a pyrimidinyl ether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrimidinyl ether intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl methyl ether: This compound shares a similar dichlorobenzyl group but differs in the presence of a methyl ether group instead of the pyrimidinyl ether backbone.
2,4-Dichlorobenzyl alcohol: This compound has a similar dichlorobenzyl group but lacks the additional methyl and phenylsulfanyl groups.
Uniqueness
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-16(12-25-17-5-3-2-4-6-17)10-19(23-13)24-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZAASWUINCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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